molecular formula C28H20ClF2N2NaO3S B1574399 PAT-347 sodium

PAT-347 sodium

Cat. No.: B1574399
M. Wt: 560.9756
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PAT-347 sodium is a potent type III non-competitive inhibitor of Autotaxin (ATX), an enzyme that hydrolyzes lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in fibrotic diseases, cancer, and inflammation, making ATX inhibition a therapeutic priority .

Properties

Molecular Formula

C28H20ClF2N2NaO3S

Molecular Weight

560.9756

Appearance

Solid powder

Synonyms

PAT-347;  PAT 347;  PAT347.; sodium 3-((6-chloro-7-fluoro-2-methyl-1-(2-oxo-2-(spiro[cyclopropane-1,3/'-indolin]-1/'-yl)ethyl)-1H-indol-3-yl)thio)-2-fluorobenzoate

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics of PAT-347 Sodium

  • Chemical Formula : C₂₈H₂₁ClF₂N₂O₃S (MW: 538.99) .
  • IC₅₀ : 0.3 nM (LPC substrate) .
  • Binding Mode : Binds to the ATX hydrophobic tunnel via π–π interactions with Phe274, His251, and Phe249, and contacts Lys248, Trp254, and Trp260 .
  • Mechanism: Non-competitive inhibition, blocking LPA release without affecting LPC cleavage .

Comparison with Similar Compounds

Structural and Binding Mode Differences

Compound IC₅₀ (nM) Binding Mode Key Interactions PDB ID
PAT-347 0.3 Type III (non-competitive) Phe274, His251, Phe249, Lys248, Trp254/260 4zg7
PAT-505 2.0 Type III (similar to PAT-347) Ser81, Val277 added 5kxa
PAT-048 1.1 Type III Improved pharmacodynamics in vivo N/A
PAT-352 26 Dual binding (catalytic site + tunnel) Phe275 amide, Tyr307 4zg9
LM-Cpd 51 81 Type III Trp254 stacking, Phe249/Trp260/Phe274 5lqq

Key Observations :

  • PAT-347 exhibits the highest potency (IC₅₀ = 0.3 nM) among PharmAkea's indole derivatives due to optimal π–π interactions and tunnel occupancy .
  • PAT-505 shares PAT-347’s binding residues but includes additional interactions (Ser81, Val277), likely contributing to its anti-fibrotic efficacy in NASH models despite lower potency .
  • PAT-048 , though less potent in vitro (IC₅₀ = 1.1 nM), demonstrated superior in vivo activity in a bleomycin-induced dermal fibrosis model, achieving >90% ATX inhibition at 20 mg/kg .

Pharmacological and Clinical Profiles

Compound Plasma IC₅₀ (Human) In Vivo Efficacy Clinical Relevance
PAT-347 Not reported Structural studies dominant Preclinical focus on binding mechanisms
PAT-505 9.7 nM Anti-fibrotic in NASH models Potential for metabolic disorders
PAT-048 8.9 nM 75% ATX inhibition at 10 mg/kg (24 h) Lead candidate for fibrosis
PharmAkea-Cpd A-E <0.5 µM Reduced blood glucose in high-fat diet mice Metabolic disorder applications

Key Insights :

  • PAT-347’s non-competitive mechanism avoids disrupting LPC hydrolysis, making it a selective tool for studying LPA-driven pathologies .
  • PAT-048 ’s superior in vivo performance suggests favorable pharmacokinetics, possibly due to enhanced bioavailability or tissue penetration .
  • PharmAkea-Cpd A-E (IC₅₀ <0.5 µM) show broader metabolic effects but lower potency than PAT-347, indicating structural trade-offs for multifunctionality .

Novelty in Binding and Drug Design

  • Allosteric Inhibition : PAT-347’s binding to the ATX tunnel represents a distinct strategy compared to type I/II inhibitors targeting the catalytic site. This prevents LPA release rather than blocking LPC cleavage, reducing off-target effects .
  • Hybrid Inhibitors: Recent studies (e.g., Stylianaki et al.) identified compounds with mixed competitive/non-competitive modes, highlighting PAT-347’s role as a structural template for next-generation inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.